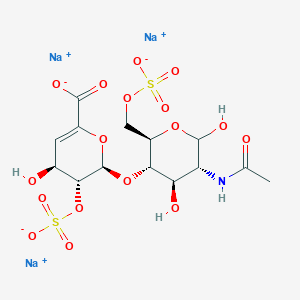

Heparin disaccharide I-A sel de sodium

Vue d'ensemble

Description

Heparin disaccharide I-A sodium salt is a synthetic low molecular weight heparin that has been extensively studied for its potential therapeutic applications. It is a disaccharide composed of iduronic acid and glucosamine, and it is commonly used in scientific research due to its ability to bind to various proteins and modulate their activity.

Applications De Recherche Scientifique

Recherche sur l'anticoagulation

Heparin disaccharide I-A sel de sodium: est largement utilisé dans les études d'anticoagulation en raison de sa capacité à interagir avec l'antithrombine III, inhibant ainsi la cascade de coagulation . Ce disaccharide spécifique est crucial pour comprendre les exigences structurelles minimales pour l'activité anticoagulante de l'héparine.

Études sur l'inflammation et l'allergie

Les chercheurs utilisent ce composé pour explorer le rôle de l'héparine dans l'inflammation et les réactions allergiques. Étant donné que l'héparine est connue pour être stockée dans les mastocytes et libérée lors des réponses inflammatoires, This compound sert de composé modèle pour étudier ces processus .

Voies de signalisation cellulaire

Le disaccharide est instrumental dans l'étude des voies de signalisation cellulaire, en particulier celles impliquant les facteurs de croissance et les cytokines. Il peut imiter la structure des chaînes de sulfate d'héparane qui se lient à diverses protéines, affectant les voies de signalisation essentielles à la croissance et à la différenciation cellulaires .

Recherche sur le cancer

En recherche sur le cancer, This compound est utilisé pour étudier le rôle des protéoglycanes de sulfate d'héparane dans la croissance tumorale et la métastase. L'interaction entre l'héparine et les facteurs de croissance comme le FGF et le VEGF, qui sont impliqués dans l'angiogenèse, est particulièrement intéressante .

Neurobiologie

Ce composé est également précieux en recherche neurobiologique, en particulier dans le contexte de la neuroinflammation et de la neurodégénérescence. Il peut être utilisé pour étudier l'implication du sulfate d'héparane dans le développement et la progression des maladies neurologiques .

Systèmes de délivrance de médicaments

En raison de sa structure sulfatée, This compound est exploré pour son potentiel dans les systèmes de délivrance de médicaments. Sa capacité à lier diverses molécules bioactives en fait un candidat pour la délivrance ciblée de médicaments, en particulier dans la thérapie anticoagulante .

Mécanisme D'action

Target of Action

Heparin Disaccharide I-A Sodium Salt is a specific fraction of heparin, a highly sulfated glycosaminoglycan . The primary targets of this compound are antithrombin III (ATIII) and proteases in the coagulation pathway . These targets play a crucial role in the regulation of blood coagulation, preventing the formation of clots and thrombosis .

Mode of Action

Heparin Disaccharide I-A Sodium Salt enhances the antithrombin-mediated inactivation of proteases in the coagulation pathway . It binds reversibly to ATIII, greatly accelerating the rate at which ATIII inactivates coagulation enzymes thrombin (factor IIa) and factor Xa . This interaction results in the delay of blood coagulation .

Biochemical Pathways

The compound affects the coagulation pathway , specifically the inactivation of proteases . The downstream effects include the prevention of clot formation and thrombosis . It’s also associated with allergy and inflammatory activity, as it is synthesized in mast cells and mediators such as histamine .

Pharmacokinetics

Therefore, it is typically administered parenterally, either by continuous or intermittent infusion or by subcutaneous injection . This method of administration impacts the bioavailability of the compound.

Result of Action

The molecular and cellular effects of Heparin Disaccharide I-A Sodium Salt’s action include the prevention of venous thrombosis and pulmonary embolism, prevention of re-thrombosis post thrombolysis, and management of arterial thrombosis in patients who suffer from acute myocardial infarction .

Action Environment

The action, efficacy, and stability of Heparin Disaccharide I-A Sodium Salt can be influenced by various environmental factors. For instance, the compound’s storage temperature is recommended to be −20°C , indicating that temperature can affect its stability Additionally, the compound’s action may be influenced by the physiological environment, such as the presence of other biochemicals in the body.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Heparin Disaccharide I-A Sodium Salt interacts with various enzymes, proteins, and other biomolecules. It is known to enhance the antithrombin-mediated inactivation of proteases in the coagulation pathway . The product is synthesized in mast cells and mediators such as histamine and is associated with allergy and inflammatory activity .

Cellular Effects

The effects of Heparin Disaccharide I-A Sodium Salt on various types of cells and cellular processes are diverse. It has been shown to elevate the cytosolic calcium extrusion rate, which may serve as a potential drug for the activation of the Na+/Ca2+ exchanger .

Molecular Mechanism

Heparin Disaccharide I-A Sodium Salt exerts its effects at the molecular level through various mechanisms. It binds to antithrombin III, a naturally occurring plasma protease inhibitor, accelerating significantly the rate at which antithrombin III inhibits coagulation proteases .

Temporal Effects in Laboratory Settings

It is known that the product is stable and does not degrade easily .

Metabolic Pathways

Heparin Disaccharide I-A Sodium Salt is involved in various metabolic pathways. It is known to enhance the antithrombin-mediated inactivation of proteases in the coagulation pathway .

Propriétés

IUPAC Name |

trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO17S2.3Na/c1-4(16)15-8-9(18)11(7(29-13(8)21)3-28-33(22,23)24)31-14-10(32-34(25,26)27)5(17)2-6(30-14)12(19)20;;;/h2,5,7-11,13-14,17-18,21H,3H2,1H3,(H,15,16)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3/t5-,7+,8+,9+,10+,11+,13?,14-;;;/m0.../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWNGZNBPYOKPM-NYNVPWSXSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)COS(=O)(=O)[O-])O[C@H]2[C@@H]([C@H](C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-])O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18NNa3O17S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463603 | |

| Record name | Heparin disaccharide I-A sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136098-00-5 | |

| Record name | Heparin disaccharide I-A sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

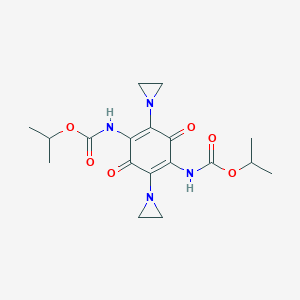

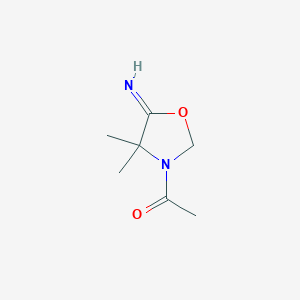

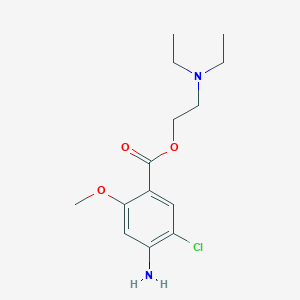

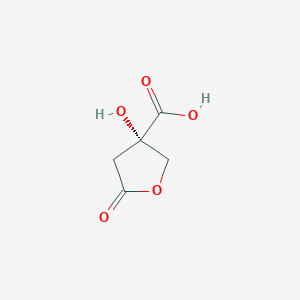

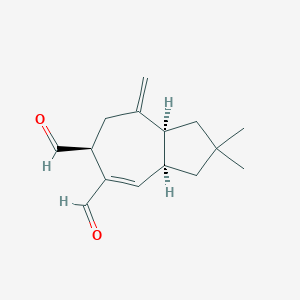

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

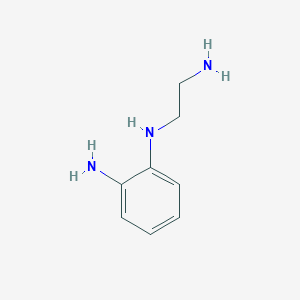

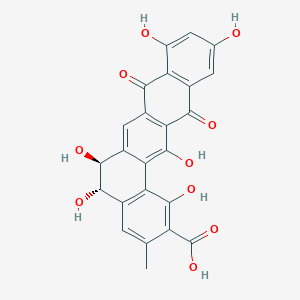

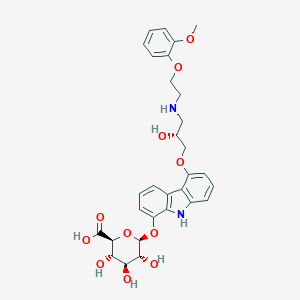

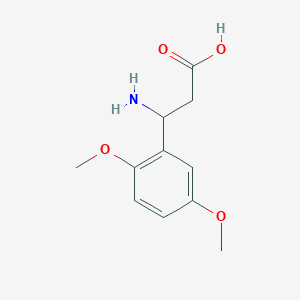

Feasible Synthetic Routes

Q1: How do the structural differences between heparan sulfates like HDS-I and HDS-III influence their inhibitory effects on leukemia cell differentiation?

A1: The research indicates that heparan sulfates with different disaccharide patterns and charge densities exhibit varying levels of inhibition on leukemia cell differentiation. [] For instance, HDS-I and HDS-III, possessing distinct disaccharide structures compared to SOS and DOS, demonstrate different inhibitory potencies. Heparan sulfates with low di-sulfated disaccharides were less inhibitory at low concentrations. [] This suggests that the specific arrangement of sulfate groups and sugar moieties within the heparan sulfate molecule plays a crucial role in its interaction with target molecules involved in the differentiation process.

Q2: What analytical techniques were employed to study the effects of heparan sulfates on leukemia cells?

A2: The researchers utilized a combination of techniques to investigate the impact of heparan sulfates on leukemia cell differentiation. These included:

- Morphological examination: Observing changes in cell shape and appearance upon treatment with heparan sulfates. []

- Cell count and proliferation assays: Quantifying the effects of heparan sulfates on cell growth and viability. []

- Flow cytometry: Analyzing the expression of cell surface markers like CD14, CD11a, CD11b, and CD68 to assess the differentiation status of leukemia cells. []

- Liquid chromatography-mass spectrometry (LC-MS): Detecting low molecular weight metabolites and oligosaccharides, demonstrating its sensitivity in analyzing heparin sulfate disaccharides. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, 2-[[3-(4-chlorophenyl)-3-oxo-1-phenylpropyl]thio]-](/img/structure/B144846.png)

![4,9-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B144872.png)